![molecular formula C11H13N3O3 B1384418 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-29-6](/img/structure/B1384418.png)
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
“1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategy used . The reactions often involve the formation of a pyrazolopyridine system .Scientific Research Applications
Structural and Spectral Analysis
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been a subject of investigation in structural and spectral analysis. Bahgat, Jasem, and El‐Emary (2009) conducted theoretical and experimental investigations to understand the structure and vibrational spectra of related compounds. Their work involved interpreting spectra using normal coordinate analysis and density functional theory, providing insights into the structure and bonding characteristics of these compounds (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis Techniques
Various synthesis techniques for related pyrazolo[3,4-b]pyridine derivatives have been explored. For instance, Romo, Insuasty, Quiroga, and Abonía (2021) synthesized similar compounds using water as a solvent under microwave irradiation, highlighting an efficient synthetic route (Romo, Insuasty, Quiroga, & Abonía, 2021). Additionally, Verdecia et al. (1996) reported a two-step procedure to synthesize methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, which shares a similar structural framework, thus contributing to the understanding of synthetic pathways for such compounds (Verdecia et al., 1996).
Potential Pharmacological Applications
While excluding specific drug use and dosage, some studies have focused on the potential pharmacological applications of related compounds. For example, Maqbool et al. (2014) synthesized and evaluated the antibacterial activities of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, demonstrating their potential as antibacterial agents (Maqbool et al., 2014).
Advanced Material Synthesis
In the field of advanced material synthesis, compounds like this compound are explored for their potential in creating new materials. Wang et al. (2017) reported X-ray powder diffraction data for a related compound, which is an important intermediate in the synthesis of the anticoagulant, apixaban. This study contributes to the understanding of material properties and synthesis of medically relevant compounds (Wang et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with similar biological targets.
properties
IUPAC Name |
3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5(2)14-10-9(6(3)13-14)7(11(16)17)4-8(15)12-10/h4-5H,1-3H3,(H,12,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWOQBMDDFJUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122865 | |
Record name | 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160246-29-6 | |
Record name | 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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